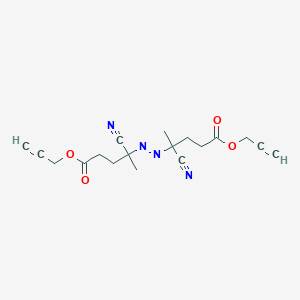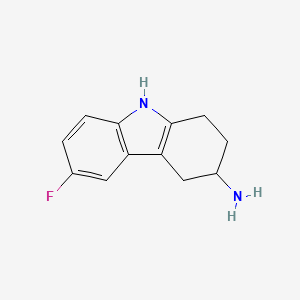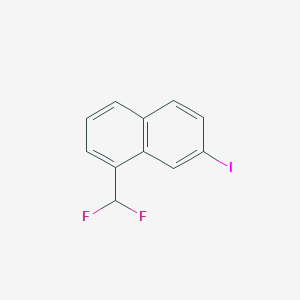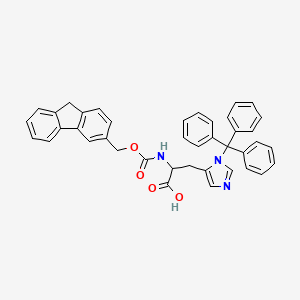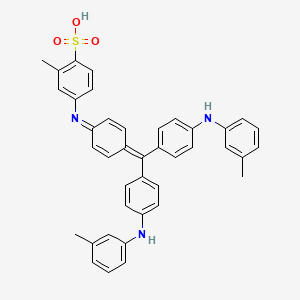
1,3-Di(propan-2-yl)urea,sulfur trioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C.I. Pigment Blue 56, also known by its chemical name 2-Methyl-4-{4-[(Z)-[4-(3-methylanilino)phenyl]{(4Z)-4-[(3-methylphenyl)imino]cyclohexa-2,5-dien-1-ylidene}methyl]anilino}benzene-1-sulfonic acid, is a synthetic organic pigment. It is widely used in various industries due to its vibrant blue color and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Pigment Blue 56 involves multiple steps, starting with the preparation of intermediate compounds. The primary synthetic route includes the condensation of 3-methylaniline with benzaldehyde derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as acetonitrile .
Industrial Production Methods
In industrial settings, the production of C.I. Pigment Blue 56 is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent quality and color properties .
化学反応の分析
Types of Reactions
C.I. Pigment Blue 56 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the color properties of the pigment.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original pigment, each with unique color and stability properties. These derivatives can be used in different applications depending on their specific characteristics .
科学的研究の応用
C.I. Pigment Blue 56 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard pigment in analytical chemistry for the calibration of instruments and the development of new analytical methods.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
作用機序
The mechanism by which C.I. Pigment Blue 56 exerts its effects is primarily through its interaction with light. The compound absorbs specific wavelengths of light, resulting in its characteristic blue color. At the molecular level, the pigment’s structure allows it to interact with various substrates, providing color and stability to the final product .
類似化合物との比較
Similar Compounds
Similar compounds to C.I. Pigment Blue 56 include:
C.I. Pigment Blue 15: Known for its use in printing inks and paints.
C.I. Pigment Blue 60: Used in high-performance coatings and plastics.
Uniqueness
C.I. Pigment Blue 56 is unique due to its specific chemical structure, which provides distinct color properties and stability. Unlike other blue pigments, it offers a combination of vibrant color, chemical stability, and versatility in various applications .
特性
分子式 |
C40H35N3O3S |
|---|---|
分子量 |
637.8 g/mol |
IUPAC名 |
4-[[4-[bis[4-(3-methylanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C40H35N3O3S/c1-27-6-4-8-36(24-27)41-33-16-10-30(11-17-33)40(31-12-18-34(19-13-31)42-37-9-5-7-28(2)25-37)32-14-20-35(21-15-32)43-38-22-23-39(29(3)26-38)47(44,45)46/h4-26,41-42H,1-3H3,(H,44,45,46) |
InChIキー |
TXAUDDRTMUBUAL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC(=C(C=C4)S(=O)(=O)O)C)C=C3)C5=CC=C(C=C5)NC6=CC=CC(=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


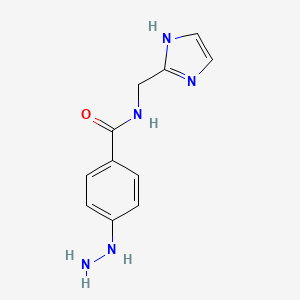

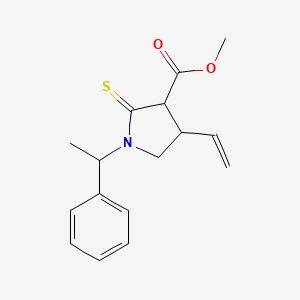


![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B14794194.png)

![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794205.png)
![2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate](/img/structure/B14794208.png)
![1-(4-fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B14794210.png)
